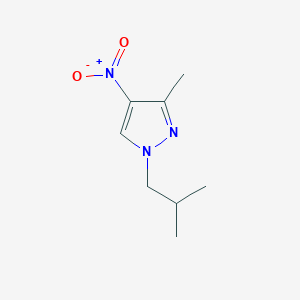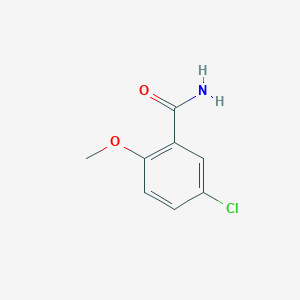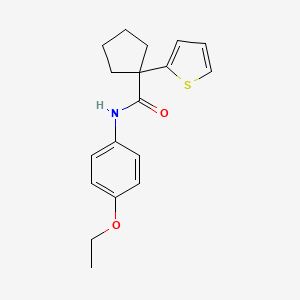
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, also known as DT-010, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. DT-010 belongs to the class of thiolane-containing compounds that have been shown to exhibit a broad range of biological activities.
科学的研究の応用
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been the subject of several scientific studies due to its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities. In addition, this compound has been shown to have neuroprotective effects and may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is not fully understood. However, studies have shown that the compound exerts its biological effects through the modulation of several signaling pathways. This compound has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory effects. In addition, this compound has been shown to increase the expression of antioxidant enzymes, which may contribute to its antioxidant effects. This compound has also been shown to inhibit the proliferation of tumor cells, which may contribute to its antitumor effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects. The compound has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory effects. In addition, this compound has been shown to increase the levels of antioxidant enzymes, which may contribute to its antioxidant effects. This compound has also been shown to inhibit the proliferation of tumor cells, which may contribute to its antitumor effects. Furthermore, this compound has been shown to have neuroprotective effects and may protect against oxidative stress-induced neuronal damage.
実験室実験の利点と制限
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in good yields. In addition, this compound has been shown to exhibit a broad range of biological activities, which makes it a useful tool for studying various biological processes. However, there are also some limitations to using this compound in lab experiments. The compound has not been extensively studied, and its mechanism of action is not fully understood. Furthermore, the compound may have off-target effects that need to be taken into consideration when interpreting experimental results.
将来の方向性
There are several future directions for research on N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. One area of research could be to further elucidate the compound's mechanism of action. This could involve studying the compound's effects on specific signaling pathways and identifying the molecular targets of this compound. Another area of research could be to investigate the compound's potential therapeutic applications in more detail. This could involve studying the compound's effects in animal models of various diseases and identifying the optimal dosing regimen for the compound. Finally, future research could focus on developing more potent derivatives of this compound that exhibit enhanced biological activity.
合成法
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can be synthesized through a multi-step process that involves the reaction of piperidine-4-carboxylic acid with propargylamine to form the corresponding propargylamide. The propargylamide is then subjected to a cyclization reaction with 1,3-dithiolane-2-thione to yield this compound. The synthesis of this compound is a relatively straightforward process, and the compound can be obtained in good yields.
特性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-2-6-15-7-3-11(4-8-15)13(16)14-12-5-9-19(17,18)10-12/h1,11-12H,3-10H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCRMZTWHFLRGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-7-(3-nitrophenyl)-N-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2460364.png)
![5-amino-N-(4-bromophenyl)-1-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2460368.png)
![8-[(4-Benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2460369.png)
![1-Piperidinecarboxylic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, phenylmethyl ester](/img/no-structure.png)
![3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2460371.png)
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2460373.png)



![1-methyl-3-(2-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2460379.png)

![4-tert-butyl-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2460381.png)
![(E)-4-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)phenol](/img/structure/B2460385.png)
![8-(3-((2,4-dimethoxyphenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2460386.png)